Methoxymethaneperoxol
Description
General Overview of Organic Peroxides and Hydroperoxides in Chemical Research
Organic peroxides are a class of organic compounds that contain the peroxide functional group (ROOR'). When one R' group is a hydrogen atom, the compound is known as a hydroperoxide (ROOH). These compounds are significant in various chemical contexts, from industrial synthesis to atmospheric chemistry. researchgate.net
In the atmosphere, hydroperoxides play a crucial role in the oxidizing capacity of the troposphere. noaa.gov They act as both sinks and reservoirs for important oxidizing radicals like hydroxyl (OH), hydroperoxyl (HO₂), and peroxy radicals (RO₂). nsfc.gov.cn The most abundant hydroperoxides in the atmosphere are typically hydrogen peroxide (H₂O₂) and methyl hydroperoxide (CH₃OOH). noaa.gov The formation and decomposition of hydroperoxides are central to atmospheric chemical cycles, influencing the concentrations of ozone and other key atmospheric components. copernicus.org
Positioning of Methoxymethaneperoxol within Peroxyl Radical and Hydroperoxide Systems
Methoxymethyl hydroperoxide (MMHP) is an α-alkoxyalkyl hydroperoxide (AAAH). acs.org These types of functionalized hydroperoxides are formed from the reaction of Criegee intermediates (CIs) with alcohols. acs.org Criegee intermediates are carbonyl oxides produced during the ozonolysis of alkenes, a significant atmospheric oxidation process. acs.orgrsc.org
The formation of MMHP specifically involves the reaction of the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), with methanol (B129727) (CH₃OH). acs.orgrsc.org This reaction is an insertion of the Criegee intermediate into the O-H bond of the alcohol. acs.org MMHP is considered a representative AAAH for studying the atmospheric fate of this class of compounds. acs.org
Academic Significance and Research Focus Areas of this compound
The academic significance of methoxymethyl hydroperoxide lies primarily in its role in atmospheric chemistry. Research has focused on several key areas:
Formation Pathways: A primary focus has been understanding the formation of MMHP from the reaction of Criegee intermediates with methanol. acs.orgrsc.org This includes determining the reaction rates and the influence of substituents on both the Criegee intermediate and the alcohol. acs.org
Atmospheric Fate: Researchers are investigating the atmospheric lifetime of MMHP. Its primary sinks are believed to be solar photolysis and reaction with the hydroxyl radical (OH). copernicus.orgacs.org The computed UV absorption spectrum of MMHP is similar to other hydroperoxides, suggesting photolysis is a significant removal pathway. acs.org
Role in Secondary Organic Aerosol (SOA) Formation: As a larger, more oxygenated molecule formed from smaller precursors, MMHP and other AAAHs have the potential to contribute to the formation of secondary organic aerosols. rsc.org These aerosols have significant impacts on air quality and climate.
Compound Information Table
| Compound Name | Synonym(s) | Chemical Formula |
| Methoxymethyl hydroperoxide | MMHP, α-methoxyalkyl hydroperoxide | CH₃OCH₂OOH |
| Hydrogen peroxide | H₂O₂ | |
| Methyl hydroperoxide | MHP | CH₃OOH |
| Formaldehyde oxide | Simplest Criegee intermediate | CH₂OO |
| Methanol | CH₃OH | |
| Hydroxyl radical | OH | |
| Hydroperoxyl radical | HO₂ | |
| Peroxy radical | RO₂ |
Research Findings on Methoxymethyl Hydroperoxide
| Research Area | Key Findings | Significance | References |
|---|---|---|---|
| Formation | MMHP is formed from the reaction of the Criegee intermediate CH₂OO with methanol. | Identifies a significant atmospheric source of functionalized hydroperoxides. | acs.orgrsc.org |
| Atmospheric Lifetime | The primary atmospheric loss processes for MMHP are solar photolysis and reaction with OH radicals. Its atmospheric lifetime is estimated to be around 2.9 days. | Helps to model the atmospheric concentration and impact of MMHP. | nsfc.gov.cnacs.org |
| Spectroscopy | The UV absorption spectrum of MMHP has been computationally determined and is similar to other hydroperoxides. High-resolution Fourier transform microwave spectroscopy has been used to identify its conformers. | Provides data for calculating photolysis rates and understanding its molecular structure. | acs.orgrsc.org |
| Role in SOA | The formation of MMHP and other α-alkoxyalkyl hydroperoxides contributes to the formation of larger, less volatile molecules, which can lead to the creation of secondary organic aerosols. | Links gas-phase atmospheric chemistry to aerosol formation, which has climatic implications. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10027-72-2 |
|---|---|
Molecular Formula |
C2H6O3 |
Molecular Weight |
78.07 g/mol |
IUPAC Name |
hydroperoxy(methoxy)methane |
InChI |
InChI=1S/C2H6O3/c1-4-2-5-3/h3H,2H2,1H3 |
InChI Key |
CDXAGPPPWKCPRI-UHFFFAOYSA-N |
SMILES |
COCOO |
Canonical SMILES |
COCOO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Methoxymethaneperoxol Formation
Formation Pathways via Ozonolysis Reactions
Ozonolysis of unsaturated organic compounds is a primary atmospheric process and a versatile tool in synthetic organic chemistry. The key intermediates in these reactions, known as Criegee intermediates (carbonyl oxides), are highly reactive species that can participate in a variety of subsequent reactions, potentially leading to the formation of complex peroxidic structures like methoxymethaneperoxol.
Ozonolysis of Vinyl Ethers and Carbonyl Oxide Intermediates
The ozonolysis of vinyl ethers in the presence of alcohols is a known route to alkoxyhydroperoxides. For instance, the ozonolysis of vinyl chloride in methanol (B129727) has been shown to produce methoxymethylhydroperoxide. This reaction proceeds through the formation of a primary ozonide, which then decomposes to a Criegee intermediate and a carbonyl compound. The Criegee intermediate is subsequently trapped by the solvent (methanol) to yield the corresponding hydroperoxide.
While not directly yielding this compound, this reaction provides a foundational mechanism. It is conceivable that under specific conditions or with appropriately substituted vinyl ethers, the resulting Criegee intermediate could undergo further reactions or rearrangements that lead to the more complex structure of this compound. The nature of the substituents on the vinyl ether and the reaction conditions would be critical in directing the reaction pathway.
Formation in the Presence of Imines for 1,2,4-Dioxazolidine Synthesis
The trapping of Criegee intermediates by imines to form 1,2,4-dioxazolidines is another reaction that highlights the reactivity of these intermediates. Ozonolysis of indenes in the presence of primary amines leads to the formation of these heterocyclic compounds. This occurs via the intramolecular cyclization of the product formed from the trapping of the carbonyl oxide by the amine.
Although this reaction does not directly produce this compound, it demonstrates the principle of intercepting Criegee intermediates with nucleophiles to generate more complex molecules. If a suitable precursor containing both an alkene and a methoxy (B1213986) group were to be ozonized in a manner that generates a specific Criegee intermediate, subsequent intramolecular or intermolecular reactions could theoretically lead to the formation of this compound.
Sequential Addition Mechanisms Involving Criegee Intermediates (CH₂OO)
The simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), is a key species in atmospheric chemistry. Its reactions with various atmospheric trace gases can lead to the formation of a range of oxidation products. For example, the reaction of CH₂OO with formic acid (HCOOH) has been shown to produce hydroperoxymethyl formate (B1220265) (HPMF).
This reaction is of particular interest as HPMF is structurally related to this compound. It is plausible that in a complex reaction mixture containing methanol and other precursors, a sequential addition mechanism involving CH₂OO or a substituted Criegee intermediate could lead to the formation of this compound. This would likely involve a multi-step process where the Criegee intermediate first reacts with one molecule, and the resulting product then undergoes further reaction to form the final this compound structure.
Alternative Synthetic Routes to this compound
Beyond ozonolysis, other synthetic strategies could potentially be employed to construct the this compound molecule. These would likely involve the careful selection of precursors and oxidizing agents to form the peroxide and ether functionalities.
Synthesis from Halogenated Precursors and Oxidants
A plausible, though currently hypothetical, synthetic route to this compound could involve the use of halogenated precursors. For instance, a methoxy-substituted halomethyl ether could potentially react with a source of peroxide, such as hydrogen peroxide or a metal peroxide, under controlled conditions to form the desired product. The choice of halogen, solvent, and reaction temperature would be critical to control the reactivity and prevent unwanted side reactions.
This approach is analogous to the synthesis of other organic peroxides and would require careful optimization to achieve a reasonable yield of this compound.
Investigation of Reaction Conditions and Yield Optimization
Given the lack of established protocols for the synthesis of this compound, significant investigation into reaction conditions would be necessary to optimize its formation. For any of the proposed pathways, factors such as temperature, pressure, solvent polarity, and the concentration of reactants would need to be systematically varied.
Table 1: Hypothetical Reaction Parameters for this compound Synthesis
| Parameter | Ozonolysis Route | Halogenated Precursor Route |
| Temperature | -78°C to 0°C | 0°C to Room Temperature |
| Solvent | Methanol, Dichloromethane | Diethyl ether, THF |
| Key Reactants | Substituted Vinyl Ether, Ozone | Methoxy-halomethyl ether, H₂O₂ |
| Catalyst/Additive | None typically required | Base or Acid catalyst |
The data in this table is hypothetical and serves as a starting point for experimental design. The optimization process would involve monitoring the reaction progress using techniques such as NMR spectroscopy and mass spectrometry to identify the formation of the target compound and quantify its yield.
Chemical Reactivity and Transformation Pathways of Methoxymethaneperoxol
Cycloaddition Reactions Involving Methoxymethaneperoxol and Related Carbonyl Oxides
While direct [3 + 2] cycloaddition reactions of this compound are not extensively documented, its related carbonyl oxide, methoxycarbonyl oxide (CH₃OCHO), is a key intermediate in certain cycloaddition pathways. Carbonyl oxides, also known as Criegee intermediates, are highly reactive 1,3-dipoles that readily undergo [3 + 2] cycloaddition reactions with various dipolarophiles.
[3 + 2] Cycloaddition to Carbon–Nitrogen Double Bonds
Carbonyl oxides are known to react with compounds containing carbon-nitrogen double bonds, such as imines, to form five-membered heterocyclic rings. In the case of a methoxy-substituted carbonyl oxide, the reaction with an imine would proceed as a [3 + 2] cycloaddition to yield a substituted 1,2,4-dioxazolidine. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the carbonyl oxide and the imine.
Formation of Heterocyclic Compounds (e.g., 1,2,4-Dioxazolidines)
The synthesis of 1,2,4-dioxazolidine derivatives has been demonstrated through the ozonolysis of indenes in the presence of primary amines. rsc.org This process involves the intramolecular cyclization of the products formed from the trapping of carbonyl oxide moieties by the amines, illustrating a viable route to such heterocyclic systems. rsc.org Although this example does not directly involve this compound, it supports the principle that carbonyl oxides, which can be derived from precursors like α-alkoxy hydroperoxides, are key intermediates in the formation of 1,2,4-dioxazolidines.
The general reaction scheme for the formation of a 1,2,4-dioxazolidine from a carbonyl oxide and an imine is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Carbonyl Oxide (e.g., CH₃OCHO) | Imine (R'-C(H)=N-R'') | 1,2,4-Dioxazolidine | [3 + 2] Cycloaddition |
Reduction and Decomposition Reactions of this compound
The peroxide bond in this compound is susceptible to both reduction and decomposition through various pathways, including reactions with reducing agents and scission of the O-O bond.
Reactions with Phosphine-Based Reagents
Hydroperoxides are readily reduced by phosphines, such as triphenylphosphine (PPh₃), to the corresponding alcohols. In this reaction, the phosphine is oxidized to a phosphine oxide. The reaction of this compound with a phosphine-based reagent would yield methoxymethanol and the corresponding phosphine oxide. This type of reduction is often quantitative and forms the basis for analytical methods to determine hydroperoxide content. researchgate.net
A general representation of this reduction is as follows:
| Hydroperoxide | Phosphine Reagent | Alcohol Product | Phosphine Oxide Product |
| CH₃OCH₂OOH | PPh₃ | CH₃OCH₂OH | Ph₃PO |
Mechanistic studies on similar systems, such as the reduction of alkyl silyl peroxides catalyzed by phosphines, suggest a concerted mechanism where the peroxide group is reduced and a group transfer can occur simultaneously. nih.gov
Mechanistic Studies of Peroxyl Bond Scission
The scission of the peroxide bond in hydroperoxides can occur either homolytically or heterolytically, depending on the reaction conditions.
Homolytic Cleavage: This process involves the breaking of the O-O bond to form two radical species, an alkoxy radical (RO•) and a hydroxyl radical (•OH). For this compound, this would yield a methoxymethyl-oxy radical (CH₃OCH₂O•) and a hydroxyl radical. This type of cleavage is often initiated by heat, light, or the presence of transition metals. The weakness of the O-O bond facilitates the formation of alkoxy radicals through homolysis or reduction. beilstein-journals.org
Heterolytic Cleavage: In the presence of acids or through certain metal-catalyzed pathways, the O-O bond can break heterolytically. This can lead to the formation of carbocationic intermediates and has been observed in reactions of diiron(II) compounds with hydroperoxides. nih.gov The presence of protons can be a significant factor in promoting the heterolytic cleavage of the peroxide bond. nih.gov
The following table summarizes the products of the initial peroxyl bond scission of this compound:
| Cleavage Type | Initial Products |
| Homolytic | CH₃OCH₂O• (Methoxymethyl-oxy radical) + •OH (Hydroxyl radical) |
| Heterolytic | CH₃OCH₂O⁺ + OH⁻ or CH₃OCH₂O⁻ + OH⁺ (depending on conditions) |
Radical Chemistry and Chain Propagation Mechanisms Involving this compound
Once initiated through homolytic cleavage, the resulting radicals from this compound can participate in a variety of radical chain reactions. The generated alkoxy radicals are key intermediates for selective radical cascades. beilstein-journals.org
The primary chain propagation steps involving radicals derived from hydroperoxides include hydrogen abstraction and addition to unsaturated systems.
Hydrogen Abstraction: The highly reactive alkoxy and hydroxyl radicals can abstract a hydrogen atom from a suitable donor molecule (R'-H) to form a new radical (R'•) and a stable molecule (alcohol or water). This new radical can then continue the chain reaction.
Addition to Double Bonds: Peroxy radicals (ROO•), which can be formed in the presence of oxygen, have a tendency to add to unsaturated bonds, leading to the formation of new carbon-oxygen bonds and a new carbon-centered radical.
A simplified radical chain propagation mechanism involving an alkoxy radical (RO•) generated from a hydroperoxide is outlined below:
| Step | Reaction | Description |
| Initiation | ROOH → RO• + •OH | Homolytic cleavage of the hydroperoxide. |
| Propagation 1 | RO• + R'-H → ROH + R'• | Hydrogen abstraction by the alkoxy radical. |
| Propagation 2 | R'• + O₂ → R'OO• | Formation of a peroxy radical. |
| Propagation 3 | R'OO• + R'-H → R'OOH + R'• | Formation of a new hydroperoxide and propagation of the radical chain. |
The reactivity of these oxygen-centered radicals is diverse and depends on the specific radical structure and the substrate. beilstein-journals.org Alkoxy radicals can also undergo β-scission, a fragmentation reaction that can lead to the breaking of carbon-carbon bonds. beilstein-journals.org
Role in Radical Initiated Processes
The presence of a weak oxygen-oxygen single bond (peroxide linkage) in this compound makes it a prime candidate for initiating radical chain reactions. This initiation primarily occurs through the homolytic cleavage of the O-O bond, a process that can be triggered by thermal energy or photolysis.
Thermal Decomposition:
The unimolecular decomposition of this compound is a key initiation step, leading to the formation of two distinct radical species: the methoxymethyl radical (CH₃OCH₂O•) and a hydroxyl radical (•OH).
CH₃OCH₂OOH → CH₃OCH₂O• + •OH
Photolytic Decomposition:
In addition to thermal decomposition, this compound can undergo photolysis, where the absorption of ultraviolet (UV) radiation provides the necessary energy to break the O-O bond, generating the same radical pair. This process is particularly relevant in atmospheric chemistry, where solar radiation can initiate the degradation of this and other organic hydroperoxides. The quantum yield of this photolysis process, which is the number of molecules that dissociate per photon absorbed, is a key factor in its atmospheric lifetime and impact.
Formation and Fate of Related Radical Species
Once the primary methoxymethyl (CH₃OCH₂O•) and hydroxyl (•OH) radicals are formed, they can participate in a cascade of subsequent reactions, leading to a variety of stable and transient chemical species. The specific pathways and products are highly dependent on the surrounding chemical environment, including the presence of oxygen, and physical conditions such as temperature and pressure.
Fate of the Methoxymethyl Radical (CH₃OCH₂O•):
CH₃OCH₂O• → CH₂O + H•
Theoretical studies have investigated the kinetics of this decomposition. High-level ab initio computations combined with RRKM theory have been used to determine the rate constants for this process. At 298 K and 760 Torr, the rate constant for the β-C–H dissociation of the methoxymethyl radical has been calculated to be 5.2×10⁴ s⁻¹ researchgate.net.
Another significant fate of the methoxymethyl radical, particularly in environments rich in molecular oxygen (O₂), is the formation of the methoxymethylperoxy radical (CH₃OCH₂OO•).
CH₃OCH₂O• + O₂ → CH₃OCH₂OO•
This peroxy radical can then undergo further reactions, such as reacting with other radical species like the hydroperoxy radical (HO₂•), which can lead to the formation of this compound, formaldehyde (B43269), and ozone, or it can undergo unimolecular isomerization and decomposition reactions.
Fate of the Hydroxyl Radical (•OH):
The hydroxyl radical is a highly reactive species and a powerful oxidizing agent. In a typical atmospheric or combustion environment, it will readily react with any available organic molecules by abstracting a hydrogen atom, thus propagating the radical chain reaction. For instance, it can react with another molecule of this compound:
•OH + CH₃OCH₂OOH → H₂O + CH₃OCH₂OO•
This reaction regenerates a methoxymethylperoxy radical, which can then participate in the reaction cycles mentioned above.
The complex interplay of these radical formation and transformation pathways highlights the central role of this compound as both a source and a participant in radical-mediated chemical systems. The data presented in the following tables summarize some of the key kinetic parameters associated with these processes.
Interactive Data Table: Calculated Rate Constants for Radical Decomposition
| Radical Species | Decomposition Pathway | Temperature (K) | Pressure (Torr) | Rate Constant (s⁻¹) | Reference |
| CH₃OCH₂O• | β-C–H scission | 298 | 760 | 5.2×10⁴ | researchgate.net |
| HOCH₂O• | β-C–H scission | 298 | 760 | 4.4×10⁴ | researchgate.net |
| CH₃OCH₂OCH₂O• | β-C–H scission | 298 | 760 | 4.2×10³ | researchgate.net |
| CH₃OCH₂OCH₂O• | 1,6-H-shift isomerization | 298 | 760 | 5.6×10³ | researchgate.net |
Theoretical and Computational Investigations of Methoxymethaneperoxol
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometry, stability, and energetic properties of molecules. These methods, ranging from ab initio techniques to density functional theory (DFT), solve the Schrödinger equation to approximate the electronic structure of a molecule. For a species like methoxymethaneperoxol, these calculations offer critical insights into its fundamental chemical nature.
The presence of rotatable single bonds (C-O and O-O) in this compound gives rise to multiple conformers, each with a distinct spatial arrangement of atoms and corresponding energy. Conformational analysis through computational methods aims to identify the most stable conformers, which are those that exist at energy minima on the potential energy surface.
Theoretical studies on similar organic hydroperoxides, such as hydrogen peroxide (H₂O₂), have shown that the dihedral angle of the H-O-O-H group is crucial in determining conformational stability, with non-planar (gauche) structures being the most stable. For this compound, the rotation around the O-O bond, as well as the C-O bonds, would be scanned to locate all possible energy minima. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-O-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Gauche 1 | ~120° | 0.00 |
| Gauche 2 | ~240° | 0.15 |
| Anti | 180° | 1.20 |
| Syn | 0° | 4.50 |
Note: This table is illustrative and based on typical findings for similar hydroperoxides. Actual values would require specific quantum chemical calculations.
Bond dissociation energy (BDE) is a key indicator of the strength of a chemical bond and is defined as the enthalpy change required to break a specific bond homolytically. wikipedia.org For this compound, the O-O, C-O, C-H, and O-H bonds are of particular interest as their cleavage dictates the initial steps of its decomposition and subsequent reactions.
Computational methods can predict BDEs with a high degree of accuracy. rroij.com For instance, the O-O bond in hydroperoxides is typically the weakest, making its homolysis a primary decomposition pathway. Theoretical calculations would provide a quantitative value for this BDE, which is crucial for understanding the thermal stability of this compound.
Furthermore, quantum chemical calculations are employed to determine the energy barriers for various chemical reactions involving this compound. By locating the transition state structure for a given reaction, the activation energy can be calculated, providing insight into the reaction rate. For example, the energy barrier for the intramolecular hydrogen abstraction from the methoxy (B1213986) group by the hydroperoxy group could be computed to assess the feasibility of this reaction pathway.
Table 2: Calculated Bond Dissociation Energies (BDEs) for a Generic Hydroperoxide (ROOH)
| Bond | Typical BDE (kcal/mol) |
|---|---|
| R-OOH | 70-80 |
| RO-OH | 40-45 |
| ROO-H | 85-95 |
| C-H (alpha to O) | 90-100 |
Note: These are representative values. Specific calculations for this compound are required for precise BDEs.
Kinetic Modeling and Rate Coefficient Determination for this compound Reactions
Building upon the energetic data from quantum chemical calculations, kinetic modeling aims to simulate the temporal evolution of chemical systems involving this compound. This involves determining the rate coefficients for all relevant elementary reactions.
Transition state theory (TST) is a common framework used to calculate reaction rate coefficients from first principles. rsc.org By combining the calculated activation energy with vibrational frequencies of the reactant and the transition state, a rate coefficient can be determined as a function of temperature. For reactions involving this compound, such as its unimolecular decomposition or reactions with atmospheric radicals like OH, ab initio TST provides a method to obtain crucial kinetic data. rsc.org
The calculated rate coefficients for individual reactions of this compound are then incorporated into comprehensive chemical kinetic mechanisms. These mechanisms consist of a large set of elementary reactions and their corresponding rate coefficients, which can be used in computer simulations to model complex chemical environments, such as atmospheric chemistry or combustion processes.
The inclusion of this compound reactions into these models allows for the prediction of its concentration profiles over time and its impact on the concentrations of other species. For example, its role as a potential source of radicals in the atmosphere could be quantified through such simulations.
Computational Prediction of Reaction Pathways and Intermediate Species
Computational chemistry is an invaluable tool for exploring complex reaction mechanisms and identifying potential reaction pathways and transient intermediates that may be difficult to observe experimentally. For this compound, theoretical investigations can map out the potential energy surface for its reactions, revealing the most likely routes for its formation and degradation.
For instance, the reaction of the methoxymethyl radical (CH₃OCH₂) with molecular oxygen (O₂) is a likely atmospheric formation route for the corresponding peroxy radical (CH₃OCH₂OO•), which can then abstract a hydrogen atom to form this compound. Computational studies can detail the energetics of these steps.
Similarly, the decomposition pathways of this compound can be explored. Beyond the simple O-O bond homolysis, other potential pathways, such as concerted elimination reactions or rearrangements, can be investigated. The identification of intermediate species, such as radicals and other reactive molecules formed during its decomposition, is crucial for a complete understanding of its chemical impact.
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Broader Implications and Systemic Roles of Methoxymethaneperoxol
Combustion Chemistry and Reaction Mechanisms in Fuel Systems
Modeling of Fuel Additive Effects on Combustion Pathways
The study of fuel additives and their influence on combustion is a critical area of research aimed at improving engine efficiency and reducing harmful emissions. Computational modeling provides a powerful tool to investigate the complex chemical kinetics that occur during combustion. While specific models for Methoxymethaneperoxol are not available, the well-documented combustion chemistry of dimethyl ether (DME) offers a valuable framework for understanding the potential effects of such oxygenated additives.
DME is recognized as a promising alternative fuel and fuel additive due to its high cetane number and oxygen content, which can lead to cleaner combustion. unizar.es The oxidation of DME, particularly at low to intermediate temperatures, proceeds through the formation of various oxygenated intermediates, including peroxy and hydroperoxide species that are structurally analogous to this compound. unizar.esosti.gov
Detailed Research Findings
Recent research has focused on developing and refining kinetic models for DME oxidation to accurately predict its combustion behavior. These models are built upon a foundation of elementary reaction steps, the rate constants of which are determined through experimental measurements and theoretical calculations.
Experimental and modeling studies of dimethoxymethane (DMM), another related oxygenated fuel, have further elucidated the complex reaction pathways. researchgate.net These studies utilize techniques such as jet-stirred reactors to analyze the mole fractions of various species at different temperatures, providing crucial data for the validation of kinetic models. researchgate.net The insights gained from DMM combustion research are highly relevant to predicting the behavior of other methoxy-containing compounds.
The following interactive table summarizes key parameters and findings from computational studies on the combustion of DME and related compounds.
| Parameter | Value/Observation | Significance in Combustion Modeling |
| Cetane Number (DME) | 55-60 | High cetane number indicates good ignition quality, a desirable trait for diesel fuel additives. acs.org |
| Oxygen Content (DME) | High | Promotes more complete combustion, leading to reduced soot and carbon monoxide emissions. unizar.esacs.org |
| Key Intermediates | Peroxy radicals, Hydroperoxides (e.g., HPMF) | These species are critical in the low-temperature oxidation pathways and influence autoignition characteristics. unizar.esosti.gov |
| Modeling Approach | Elementary step kinetic models (e.g., AramcoMech) | These detailed models are essential for accurately simulating the complex chemistry of combustion. researchgate.net |
| Experimental Validation | Jet-stirred reactors, Rapid Compression Machines | Experimental data is crucial for validating and refining the accuracy of combustion models. unizar.esresearchgate.net |
Computational fluid dynamics (CFD) simulations coupled with detailed chemical kinetic models are employed to predict the performance and emissions of engines operating with DME blends. cbiore.id These models can simulate various engine operating conditions and provide insights into how the addition of oxygenated compounds can reduce emissions of carbon monoxide (CO) and hydrocarbons (HC). cbiore.id
The overarching goal of this modeling work is to develop predictive tools that can accelerate the design of cleaner and more efficient combustion engines. By understanding the fundamental chemical pathways of oxygenated fuel additives, researchers can tailor fuel compositions to achieve desired combustion characteristics.
Future Research Directions and Open Questions in Methoxymethaneperoxol Chemistry
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research will likely focus on developing controlled and efficient methods for synthesizing methoxymethyl hydroperoxide and its derivatives, moving beyond its spontaneous formation.
Controlled Autoxidation: The formation of hydroperoxides from ethers via autoxidation is a well-known radical process, often initiated by light, involving the reaction of the ether with molecular oxygen. jove.comwikipedia.org Future work could explore the use of specific catalysts or initiators to improve the selectivity and yield of methoxymethyl hydroperoxide from dimethyl ether, minimizing the formation of explosive polymeric peroxides.
Acid-Catalyzed Synthesis: A promising route for intentional synthesis could be the acid-catalyzed addition of hydrogen peroxide to a suitable precursor, a method used to produce diethyl ether hydroperoxide from ethyl vinyl ether. wikipedia.org A similar strategy for methoxymethyl hydroperoxide would require a corresponding methoxy-substituted precursor.
Derivatization: The hydroperoxide functional group is a versatile handle for further chemical modification. Research into derivatization could explore reactions common to other organic peroxides, such as reduction to the corresponding alcohol (methoxymethanol) using reagents like lithium aluminium hydride or phosphite esters. wikipedia.org Another avenue is the use of methoxymethyl hydroperoxide as an oxygen-transfer agent or as a precursor for C-O bond formation, analogous to the application of other peroxides in the synthesis of functionalized ethers. unl.edunih.gov
Detailed Elucidation of Reaction Kinetics under Varied Conditions
A thorough understanding of the reaction kinetics of methoxymethyl hydroperoxide is crucial for predicting its stability, reactivity, and environmental fate.
Thermal and Photolytic Decomposition: Organic peroxides are known for their thermal lability. polymtl.ca Detailed kinetic studies are needed to determine the decomposition rate of methoxymethyl hydroperoxide as a function of temperature. The homolytic cleavage of the weak O-O bond to form methoxymethoxy (CH₃OCH₂O•) and hydroxyl (•OH) radicals would be a primary focus. Photolysis is also a likely degradation pathway in atmospheric contexts. researchgate.net
Catalytic Effects: The decomposition of hydroperoxides can be strongly catalyzed by the presence of metals. polymtl.ca Investigating the effect of various transition metals on the decomposition kinetics of methoxymethyl hydroperoxide is essential for safe handling and for understanding its environmental interactions.
Aqueous-Phase Reactions: In atmospheric aerosols and cloud water, interactions with dissolved species are critical. The reaction kinetics with sulfur dioxide (SO₂), which is a major transformation pathway for organic peroxides in atmospheric water, would be a key area of study. researchgate.netnih.gov The pH of the medium significantly influences these reaction rates, with both proton and general acid catalysis playing a role. nih.gov
Table 1: Hypothetical Kinetic Parameters for Future Investigation
This interactive table outlines key kinetic reactions and hypothetical parameters for methoxymethyl hydroperoxide that require experimental determination.
| Reaction | Reaction Type | Conditions | Key Parameters to Determine | Potential Significance |
| CH₃OCH₂OOH → CH₃OCH₂O• + •OH | Thermal Decomposition | Gas/Liquid Phase, 298-400 K | Rate Constant (k), Activation Energy (Ea) | Stability, Radical Budget |
| CH₃OCH₂OOH + hν → Products | Photolysis | Gas Phase, Atmospheric | Photolysis Frequency (J) | Atmospheric Lifetime |
| CH₃OCH₂OOH + Fe²⁺ → Products | Catalytic Decomposition | Aqueous Phase | Second-Order Rate Constant | Environmental Fate, Safety |
| CH₃OCH₂OOH + S(IV) → Products | Aqueous Redox | Aqueous Phase, pH 2-6 | pH-dependent Rate Constant | Aerosol Chemistry, Sulfate Formation |
Advancements in Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to complement experimental studies, providing insights into the fundamental properties of transient or hazardous compounds like methoxymethyl hydroperoxide.
Structure and Energetics: High-level ab initio and density functional theory (DFT) calculations can be used to accurately predict the molecule's geometry, bond dissociation energies (especially of the O-O bond), and vibrational frequencies. researchgate.net Such calculations are crucial for understanding its inherent stability.
Reaction Mechanisms: Computational models can elucidate complex reaction pathways. For instance, modeling the recombination of the precursor methoxymethylperoxy radical (CH₃OCH₂OO•) with other peroxy radicals can predict the formation of tetroxide intermediates (ROOR') and their subsequent decomposition channels. acs.orgacs.org
Intermolecular Interactions: Modeling the interaction of methoxymethyl hydroperoxide with other molecules, such as water, is important for understanding its behavior in different environments. Studies on similar peroxy radical-water complexes have shown that hydrogen bonding can affect the kinetics and product branching ratios of their reactions. nih.gov
Table 2: Application of Computational Methods to Methoxymethyl Hydroperoxide Research
This interactive table summarizes computational approaches and their specific applications for studying methoxymethyl hydroperoxide.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Geometry Optimization, Reaction Pathways | Molecular Structure, Transition State Energies, Reaction Barriers |
| Complete Basis Set (CBS) Methods | High-Accuracy Thermochemistry | Enthalpies of Formation, Bond Dissociation Energies researchgate.net |
| Molecular Dynamics (MD) | Simulation in Solution | Solvation Effects, Diffusion Coefficients |
| Finite Element Modeling | Macroscopic System Simulation | Intracellular Oxygen Gradients, Transport Phenomena nih.gov |
Investigation of Interactions with Biological Systems or Materials (Excluding Clinical Trials)
The reactivity of the peroxide group suggests that methoxymethyl hydroperoxide could have significant interactions with biological molecules and synthetic materials.
Biological Activity: Many natural and synthetic organic peroxides exhibit a range of biological activities, including antimalarial, antifungal, and antiviral properties. researchgate.netresearchgate.net Initial in vitro studies could screen methoxymethyl hydroperoxide for similar activities, which are often linked to the generation of reactive oxygen species or radical intermediates.
Material Interactions and Safety: The formation of hydroperoxides in ethers is a major safety concern due to their potential to form highly explosive solids upon concentration. york.ac.ukvumc.org Research should focus on the compatibility of methoxymethyl hydroperoxide with various laboratory and industrial materials. Understanding its role as a potential initiator for unwanted polymerization reactions in chemical feedstocks is also critical. polymtl.cavumc.org The hazards associated with storing ethers are directly attributable to the formation of such hydroperoxides. wikipedia.org
Integration into Broader Multiphase Chemical Models and Simulations
Given that its precursor, dimethyl ether, is present in the atmosphere, methoxymethyl hydroperoxide is a candidate for inclusion in atmospheric and combustion models.
Atmospheric Chemistry Models: Organic peroxides are key reactive intermediates in atmospheric multiphase processes, influencing the life cycle of aerosols. acs.orgpku.edu.cn As a potential product of dimethyl ether oxidation, methoxymethyl hydroperoxide's properties—such as vapor pressure, solubility, and reactivity—are needed for its inclusion in large-scale atmospheric models. These models aim to predict its partitioning between the gas and particle phases and its contribution to secondary organic aerosol (SOA) formation. researchgate.net
Combustion Models: The cyclization of hydroperoxyalkyl radicals (•QOOH) to form cyclic ethers is a critical reaction class in the low-temperature combustion of hydrocarbons. researchgate.net Detailed kinetic models of dimethyl ether combustion should be updated to include pathways involving the formation and reaction of methoxymethyl hydroperoxide to improve predictions of ignition and emission products. Multiphase chemical kinetic models, which integrate chemical reactions, phase equilibria, and transport phenomena, provide a framework for such complex simulations.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing methoxymethaneperoxol with high purity, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves controlled peroxidation of methoxymethane under low-temperature, inert conditions. Reagent stoichiometry (e.g., H₂O₂:methoxymethane ratios) must be optimized to minimize byproducts like polymeric peroxides. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV-Vis detection are critical for purity assessment. For structural validation, Fourier-transform infrared spectroscopy (FTIR) can confirm peroxide (-O-O-) and methoxy (-OCH₃) functional groups. Cross-referencing with mass spectrometry (MS) ensures molecular weight alignment .
Q. How should researchers design experiments to assess this compound’s thermal stability under varying environmental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures under controlled heating rates (e.g., 5–10°C/min). Pair this with thermogravimetric analysis (TGA) to quantify mass loss during heating. To simulate environmental conditions, expose samples to humidity (e.g., 30–90% RH) and oxygen-rich atmospheres in sealed chambers. Replicate trials (n ≥ 3) ensure statistical validity. Safety protocols, including explosion-proof equipment and remote monitoring, are mandatory due to peroxide instability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction kinetics of this compound decomposition?
- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., solvent polarity, catalyst presence). Conduct a meta-analysis of published kinetic data, categorizing studies by variables like pH, temperature, and catalysts. Use Arrhenius plots to compare activation energies (Eₐ) across conditions. Advanced computational modeling (e.g., density functional theory, DFT) can predict decomposition pathways and identify rate-limiting steps. Validate models with experimental data from controlled decomposition studies using gas chromatography-mass spectrometry (GC-MS) to track intermediate species .
Q. How can mixed-methods approaches enhance understanding of this compound’s interactions with biological macromolecules?
- Methodological Answer : Combine quantitative assays (e.g., fluorescence quenching to measure binding constants with proteins) with qualitative molecular dynamics (MD) simulations. For example:
- Quantitative : Measure peroxide-induced oxidation of cysteine residues in albumin via Ellman’s assay.
- Qualitative : Simulate binding interactions using software like GROMACS, focusing on hydrogen-bonding dynamics.
Triangulate findings with X-ray crystallography or cryo-EM to visualize structural changes. Ethical protocols for handling biological materials and data transparency must align with institutional guidelines .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in studies measuring this compound’s oxidative potential?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Document reaction conditions (e.g., solvent purity, stirring rates) in machine-readable formats.
- Data Sharing : Use repositories like Zenodo to share raw DSC/TGA curves and computational input files.
- Replication Kits : Provide step-by-step protocols for electrochemical assays (e.g., cyclic voltammetry parameters).
Reference methodologies from standardized pharmaceutical guidelines for peroxide quantification to minimize inter-lab variability .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Engineering Controls : Use gloveboxes with <1 ppm O₂ levels for synthesis and storage.
- PPE : Nitrile gloves (tested for peroxide compatibility), blast shields, and flame-resistant lab coats.
- Emergency Protocols : Install automated fire suppression systems and train staff in peroxide-specific spill response (e.g., avoid friction during cleanup).
Regularly audit procedures against OSHA and EN149 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
